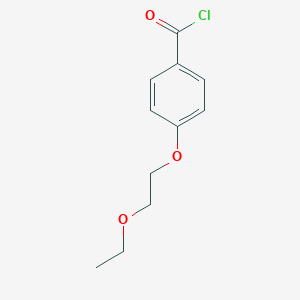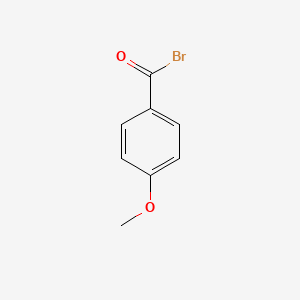
Anisoylbromid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anisoylbromid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoyl bromide, where a methoxy group is substituted at the para position of the benzene ring. This compound is used in various chemical reactions and has significant applications in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Anisoylbromid can be synthesized through the bromination of 4-methoxybenzoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the selective bromination of the carboxyl group.
Industrial Production Methods: In industrial settings, the production of 4-methoxybenzoyl bromide involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Anisoylbromid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in 4-methoxybenzoyl bromide can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Reduction: The compound can be reduced to 4-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to 4-methoxybenzoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Amides, esters, and thioesters.
Reduction: 4-Methoxybenzyl alcohol.
Oxidation: 4-Methoxybenzoic acid.
科学的研究の応用
Anisoylbromid is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis for the preparation of complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of drug candidates and in medicinal chemistry research to create novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 4-methoxybenzoyl bromide involves its reactivity as an electrophile. The bromine atom attached to the benzoyl group makes the carbonyl carbon highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of more complex structures.
類似化合物との比較
4-Methoxybenzyl chloride: Similar in structure but with a chlorine atom instead of bromine.
4-Methoxybenzyl alcohol: The reduced form of 4-methoxybenzoyl bromide.
4-Methoxybenzoic acid: The oxidized form of 4-methoxybenzoyl bromide.
4-Methylbenzoyl bromide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness: Anisoylbromid is unique due to its specific reactivity profile, which is influenced by the presence of the methoxy group. This group enhances the electrophilicity of the carbonyl carbon, making it more reactive in nucleophilic substitution reactions compared to its analogs. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various chemical environments.
特性
分子式 |
C8H7BrO2 |
|---|---|
分子量 |
215.04 g/mol |
IUPAC名 |
4-methoxybenzoyl bromide |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 |
InChIキー |
JRNPJSUHNBGRSF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one](/img/structure/B8405005.png)
![7-[4-(4-Methoxyphenacyl)piperazino]-1-(2-fluoro-4-nitrophenyl)-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8405006.png)
![1-(4-Bromobutyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8405022.png)

![[3-(p-Chlorophenyl)-1,2,4-oxadiazol-5-ylthio]acetic acid](/img/structure/B8405033.png)

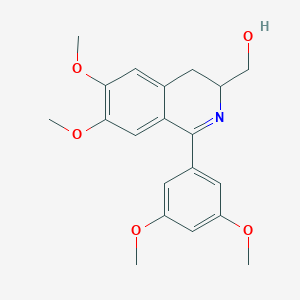
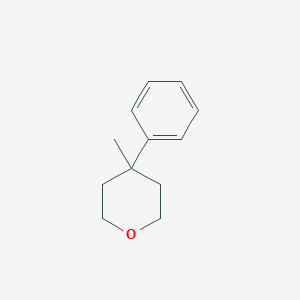
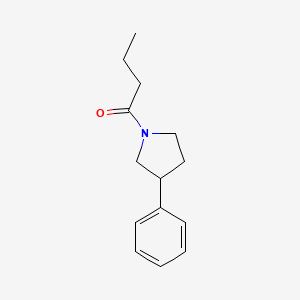
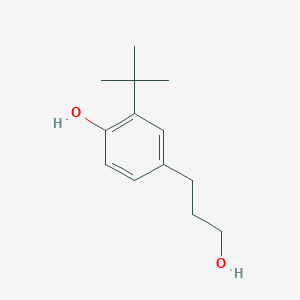
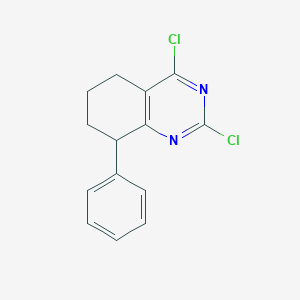
![2-Imidazo[4,5-b]pyridin-1-yl-2-methyl-propan-1-ol](/img/structure/B8405096.png)
